molecular formula C27H33FN4O4 B2972159 N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclohexylethanediamide CAS No. 896363-55-6

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclohexylethanediamide

Cat. No.: B2972159
CAS No.: 896363-55-6
M. Wt: 496.583
InChI Key: BQZKYRCDRWLIFK-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked to a 2-fluorophenyl-substituted piperazine group, with an ethanediamide bridge connecting to a cyclohexyl substituent. The ethanediamide group may enhance stability or modulate solubility, while the cyclohexyl substituent could influence lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O4/c28-21-8-4-5-9-22(21)31-12-14-32(15-13-31)23(19-10-11-24-25(16-19)36-18-35-24)17-29-26(33)27(34)30-20-6-2-1-3-7-20/h4-5,8-11,16,20,23H,1-3,6-7,12-15,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZKYRCDRWLIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N’-cyclohexylethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole derivative with the fluorophenyl piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N’-cyclohexylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole ring and the fluorophenyl group are likely involved in binding to these targets, while the piperazine moiety may play a role in modulating the compound’s activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s closest analog is N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide (). Key differences include:

  • Fluorophenyl substituent position: The target compound has a 2-fluorophenyl group, whereas the analog features a 4-fluorophenyl group.
  • Amide substituent : The cyclohexyl group in the target compound vs. tetrahydrofuranmethyl in the analog. Cyclohexyl’s higher lipophilicity could enhance membrane permeability but reduce aqueous solubility .

Comparison with Benzodioxol-Imidazole Derivatives

describes (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide , which replaces the piperazine-fluorophenyl motif with an imidazole group.

  • Pharmacophore differences: The imidazole moiety may target cytochrome P450 enzymes or histamine receptors, contrasting with the piperazine group’s affinity for monoaminergic receptors.
  • Synthesis methods : Both compounds employ carbodiimide-mediated coupling (e.g., EDC/HOBt in ), but the imidazole derivative’s (E)-configuration was confirmed via X-ray crystallography (SHELX software, ), a method applicable to the target compound for structural validation .

Comparison with Benzohydrazide Derivatives

and list compounds like N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide , which feature hydrazide or thiourea groups instead of ethanediamide.

  • Stability : Thiourea derivatives (e.g., N-(1,3-benzoxazol-5-yl)-N'-cyclohexylthiourea in ) may exhibit greater metabolic stability but lower solubility compared to ethanediamides .

Data Table: Key Structural and Hypothesized Functional Differences

Compound Name / Feature Target Compound Analog () Imidazole Derivative () Benzohydrazide ()
Benzodioxol Group Present Present Present Absent (Benzoxazol in )
Aromatic Substituent 2-Fluorophenyl (piperazine) 4-Fluorophenyl (piperazine) 2-Chlorophenyl (hydrazine) Varied (e.g., hexyl, indole)
Amide Type Ethanediamide (cyclohexyl) Ethanediamide (tetrahydrofuranmethyl) Hydrazinecarboxamide Benzohydrazide/Thiourea
Hypothesized Solubility Moderate (lipophilic cyclohexyl) Higher (polar tetrahydrofuran) Low (chlorophenyl) Variable (thiourea less soluble)
Potential Targets Serotonin/Dopamine Receptors Similar receptors Enzymatic targets (e.g., CYP450) Indole-related pathways

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclohexylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C21H28N4O2
  • Molecular Weight : 368.48 g/mol
  • IUPAC Name : this compound

The presence of the benzodioxole moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, which could influence mood and anxiety pathways.
  • Dopamine Receptor Interaction : The fluorophenyl group may enhance binding affinity to dopamine receptors, potentially affecting dopaminergic signaling pathways.
  • Kinase Inhibition : Preliminary studies suggest that similar compounds have shown inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cancer and neurodegenerative diseases.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

  • Antidepressant Activity : In rodent models, compounds with similar structures have demonstrated significant antidepressant-like effects in behavioral assays.
  • Antitumor Activity : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, indicating potential antitumor properties.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Values (µM)Reference
AntidepressantRodent Behavioral Tests< 10
AntitumorMDA-MB 231 (Breast)8.0
HCT116 (Colorectal)6.0
Kinase InhibitionDYRK1A0.033

Notable Research Findings

  • In Vitro Studies : A study highlighted the compound's ability to inhibit DYRK1A kinase effectively, suggesting its role in modulating cell proliferation pathways relevant to cancer treatment .
  • Behavioral Studies : Animal models treated with similar compounds exhibited reduced depressive-like behaviors, supporting the hypothesis of serotonin receptor involvement .
  • Toxicology Assessments : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to confirm these findings in humans.

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